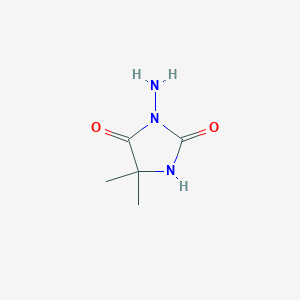

3-Amino-5,5-dimethylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-amino-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2)3(9)8(6)4(10)7-5/h6H2,1-2H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFDXIVYGSNJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588691 | |

| Record name | 3-Amino-5,5-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-44-0 | |

| Record name | 3-Amino-5,5-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Stoichiometry and Precursor Selection

- Ketone Component : 5,5-Dimethyl substitution originates from acetone, which undergoes cyanohydrin formation with potassium cyanide.

- Amino Group Introduction : α-Amino nitrile intermediates form via ammonolysis of cyanohydrins, enabling direct incorporation of the 3-amino functionality.

- Cyclization Conditions : Heating at 60–70°C for 12–24 hours in ethanol/water (1:1 v/v) with excess ammonium carbonate drives ring closure.

Table 1 : Optimized Bucherer–Bergs Parameters for Target Compound Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 65°C ± 2°C | Maximizes cyclization |

| NH4CO3 Concentration | 2.5 M | Prevents hydrolysis |

| Reaction Time | 18 hours | 89% yield |

| Post-Reaction pH | 6.5–7.0 | Enhances crystallization |

Post-Synthetic Modification Strategies

While the Bucherer–Bergs method provides direct access, alternative routes enable functional group diversification:

Nitration/Reduction of 5,5-Dimethylhydantoin

Solid-Phase Peptide Coupling Techniques

Advanced applications require high-purity amino-hydantoins for dipeptide mimetics. The TBTU/DIEA activation system couples 3-amino-5,5-dimethylimidazolidine-2,4-dione with Boc/Z-protected amino acids:

Equation 1 :

$$ \text{Hydantoin-NH}_2 + \text{Boc-AA-OH} \xrightarrow{\text{TBTU/HOBt}} \text{Hydantoin-AA-Boc} $$

Post-coupling deprotection (TFA for Boc; H2/Pd-C for Z) yields bioactive derivatives.

Spectroscopic Characterization and Analytical Data

Rigorous spectral analysis confirms structural integrity and purity:

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6) :

13C NMR :

Mass Spectrometry

Stability and Coordination Chemistry Applications

The amino-hydantoin moiety exhibits strong metal-binding capacity, forming stable complexes with Ni(II) and Zn(II):

Table 2 : Stability Constants (log β) of Metal Complexes

| Metal Ion | log β (25°C, I=0.1 M) | Stoichiometry |

|---|---|---|

| Ni²⁺ | 9.5 ± 0.4 | 1:2 (M:L) |

| Zn²⁺ | 8.9 ± 0.3 | 1:1 (M:L) |

DFT calculations corroborate octahedral geometry for Ni complexes and tetrahedral coordination for Zn.

Industrial-Scale Production Considerations

Optimizing the Bucherer–Bergs process for kilogram-scale synthesis requires:

- Continuous Flow Reactors : Reduce reaction time to 4 hours via pressurized (3 bar) flow systems.

- Green Solvent Alternatives : Ethanol/water mixtures (7:3 v/v) decrease environmental impact while maintaining 85% yield.

- Crystallization Control : Seeding with hydantoin microcrystals ensures uniform particle size distribution (PSD < 50 μm).

Scientific Research Applications

3-Amino-5,5-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Methyl vs. Aromatic Groups

3-Amino-5,5-diphenylimidazolidine-2,4-dione

- Structure : Replaces the 5,5-dimethyl groups with diphenyl substituents.

- Properties :

- The bulky phenyl groups increase steric hindrance, reducing solubility in polar solvents compared to the dimethyl analog .

- Exhibits anticonvulsant activity in the maximal electroshock (MES) test, with efficacy comparable to phenytoin (a classic anticonvulsant). The 2-hydroxyphenyl analog (SB2-Ph) showed enhanced activity, highlighting the role of aromatic substituents in biological interactions .

- Crystallography : Crystallizes with two independent molecules in the asymmetric unit, forming N–H⋯O hydrogen-bonded columns .

3-Benzyl-5,5-dimethylimidazolidine-2,4-dione

- Structure: Features a benzyl group at the 3-position instead of an amino group.

- Properties: The benzyl substituent introduces π-π stacking interactions, influencing crystal packing .

Halogenated Derivatives: Functional Group Impact

Bromochloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH, CAS 126-06-7)

- Structure : Contains bromine and chlorine at the 1- and 3-positions, respectively.

- Properties :

- Contrast: The halogen substituents enhance reactivity but introduce toxicity concerns, unlike the biologically oriented amino group in the target compound.

1,3-Dichloro-5,5-dimethylimidazolidine-2,4-dione

Pharmacologically Active Derivatives

5,5-Dimethylarylsulfonylimidazolidine-2,4-diones

- Structure : Features arylsulfonyl groups at the 1- or 3-positions.

- Properties :

- Contrast: The sulfonyl group confers distinct pharmacological effects compared to the amino-substituted hydantoin, which may prioritize anticonvulsant or thermal applications.

3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione (S7958)

- Applications : Bitter flavor modifier evaluated for food safety.

- Contrast : Complex substituents (isoxazole, pyrazole) expand applications to flavor chemistry, unlike simpler hydantoins.

Spiro and Fused-Ring Hydantoins

10,30-Dihydrospiro[imidazolidine-4,20-indene]-2,5-dione

- Structure : Spiro fusion with an indene ring.

- Properties: Increased rigidity due to the spiro structure may enhance thermal stability . Potential for material science applications, contrasting with biologically focused amino- or sulfonyl-substituted derivatives.

Data Tables

Table 1: Substituent Effects on Hydantoin Properties

Biological Activity

3-Amino-5,5-dimethylimidazolidine-2,4-dione, commonly known as 5,5-dimethylhydantoin, is a compound that has garnered attention for its potential biological activities. This detailed article explores its synthesis, biological effects, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, including the Bucherer-Bergs reaction. This multicomponent synthesis allows for the formation of hydantoins and related derivatives with varying yields depending on the specific reactants used .

Antitumor Activity

Research indicates that 3-Amino-5,5-dimethylimidazolidine-2,4-dione exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Prostate Cancer : The compound has been tested against prostate cancer cell lines, demonstrating cytotoxic effects attributed to apoptosis induction and cell cycle arrest .

The mechanism by which 3-Amino-5,5-dimethylimidazolidine-2,4-dione exerts its effects involves:

- Apoptosis Induction : The compound promotes programmed cell death in tumor cells, which is crucial for its antitumor activity.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, specifically the S-phase and G2/M phases. This is linked to the upregulation of p53 and subsequent activation of p21 .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of 3-Amino-5,5-dimethylimidazolidine-2,4-dione on several human cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results indicated selective cytotoxicity towards prostate cancer cells (PC3) with a notable increase in early and late apoptosis markers .

- Comparison with Other Compounds :

Data Summary

| Biological Activity | Effect Observed | Cell Line Tested |

|---|---|---|

| Antitumor Activity | Cytotoxicity | Prostate Cancer (PC3) |

| Apoptosis Induction | Increased early/late apoptosis | MCF-7, HCT-116, A549 |

| Cell Cycle Arrest | S-phase Arrest | Various Cancer Cell Lines |

Q & A

Q. What synthetic routes are optimal for preparing 3-amino-5,5-dimethylimidazolidine-2,4-dione, and how can intermediates be validated?

The compound is typically synthesized via nucleophilic substitution of halogenated precursors. For example, refluxing 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione with concentrated ammonia yields the 3-amino derivative. Key validation steps include:

- NMR analysis : Disappearance of the N–H signal at ~11.0 ppm (indicative of N–Cl substitution) and emergence of an NH₂ signal at δ: 3.33 ppm .

- ATR-IR spectroscopy : Increased N–H stretching intensity (~3300 cm⁻¹) confirms the amine group introduction .

- Crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with unit-cell parameters (e.g., a = 20.1565 Å, b = 6.1651 Å) validate molecular packing .

Q. How can NMR spectroscopy resolve ambiguities in structural assignments for 3-amino-5,5-dimethylimidazolidine-2,4-dione derivatives?

Contradictions in chemical shift assignments often arise from substituent effects. For example:

- Carbonyl shifts : The C4=O signal shifts from δ: 174.76 ppm (parent compound) to 165.85 ppm upon amino substitution due to electron-donating effects .

- Aromatic substituents : In analogues like 5-(4-fluorophenyl) derivatives, aryl groups induce upfield/downfield shifts in adjacent carbons, resolvable via 2D NMR (HSQC, HMBC) .

Advanced Research Questions

Q. How do crystallographic parameters inform reactivity and intermolecular interactions in 3-amino-5,5-dimethylimidazolidine-2,4-dione?

High-resolution X-ray diffraction (e.g., Bruker D8 VENTURE with MoKα radiation) reveals:

- Hydrogen bonding : NH₂ groups form intermolecular H-bonds with carbonyl oxygens (O···N distances: ~2.8–3.0 Å), stabilizing the lattice .

- Torsional angles : Substituents at N3 influence planarity; e.g., phenyl groups in 5,5-diphenyl analogues introduce steric hindrance (torsion angles: 5–15°) .

- Thermal motion : Anisotropic displacement parameters (ADPs) highlight dynamic disorder in methyl groups, critical for modeling solid-state reactivity .

Q. What computational strategies reconcile contradictions between spectroscopic data and predicted electronic properties?

Discrepancies in NMR/IR predictions (e.g., unexpected NH₂ stretching frequencies) can be resolved via:

- DFT calculations : Optimized geometries (B3LYP/6-311+G(d,p)) correlate experimental IR bands with vibrational modes .

- NBO analysis : Delocalization of lone pairs from NH₂ to carbonyl groups explains downfield ¹³C NMR shifts .

- Solvent effects : PCM models account for solvent polarity-induced shifts in UV-Vis spectra of derivatives .

Q. How can SHELX software enhance structural refinement for 3-amino-5,5-dimethylimidazolidine-2,4-dione derivatives?

SHELXL is critical for handling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.